Nifurdazil
Description
Nifurdazil (CAS: 54657-96-4; molecular formula: C₁₀H₁₅N₅O₄) is a nitrofuran-derived antibacterial agent classified under anti-infective pharmaceuticals . Its structure features a nitro group attached to a furan ring, a hallmark of nitrofuran compounds, which enables the generation of reactive intermediates that disrupt bacterial DNA synthesis and protein function . Historically, this compound has been used to treat bacterial infections, though its clinical adoption remains less widespread compared to other nitrofurans like Nitrofurantoin .
Properties
CAS No. |
5036-03-3 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C10H12N4O5/c15-6-5-12-3-4-13(10(12)16)11-7-8-1-2-9(19-8)14(17)18/h1-2,7,15H,3-6H2/b11-7+ |
InChI Key |
VDDRCCQKLVNYHQ-YRNVUSSQSA-N |
Isomeric SMILES |
C1CN(C(=O)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C(=O)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifurdazil can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with 1-(2-hydroxyethyl)-2-imidazolidinone . The reaction typically requires acidic or basic conditions to facilitate the condensation process. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of reactors that maintain precise temperature and pH conditions to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Nifurdazil undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
Nifurdazil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its effects on microbial growth.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
Mechanism of Action
Nifurdazil exerts its antibacterial effects by interfering with the bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage the DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Nifurdazil shares structural and mechanistic similarities with several nitrofuran and nitroimidazole derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Analogs
Structural Similarities and Differences
- Nitrofuran Backbone : this compound, Nitrofurantoin, and Nifuradene all retain the nitro-furan core, critical for their antibacterial activity . Modifications in side chains alter specificity; for example, this compound’s hydrazine moiety differentiates it from Nitrofurantoin’s hydantoin ring .
- Nifuratel vs. This compound : Nifuratel incorporates a thioether group, enhancing its antiparasitic efficacy, whereas this compound’s simpler structure prioritizes antibacterial action .
Pharmacological Activity
- Anti-Infective Efficacy : this compound and Nitrofurantoin both target Gram-negative and Gram-positive bacteria, but Nitrofurantoin is more clinically established for urinary tract infections .
Clinical and Dosage Considerations
- This compound vs. Afstyla: While this compound directly inhibits bacterial metabolism via fixed-dose regimens, Afstyla (a non-antibacterial therapy) requires individualized dosing to modulate immune responses, highlighting divergent therapeutic strategies .
- Toxicity Profile: Nitrofurans like this compound carry risks of oxidative stress due to nitro-group metabolism, whereas non-nitrofurans like Afstyla avoid this limitation .
Repurposing for Cancer Therapy
This compound was identified as a hit compound in HDAC inhibition studies, alongside Nitrofurantoin and Nifurtoinol.
Comparative Efficacy in Infectious Diseases
- Bartonella henselae Infection: In clinical trials, Afstyla outperformed this compound in reducing bacterial load, attributed to its immune-targeted mechanism.
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